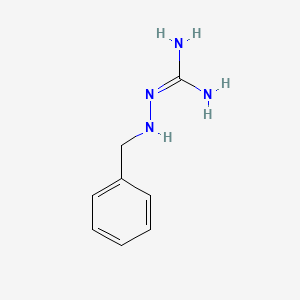

Guanidine, benzylamino-

Description

BenchChem offers high-quality Guanidine, benzylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, benzylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

46121-22-6 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

2-(benzylamino)guanidine |

InChI |

InChI=1S/C8H12N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H4,9,10,12) |

InChI Key |

UFJCEIJCOUJELZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-(3-Benzyl-guanidino)benzenesulfonamides as Selective Carbonic Anhydrase VII Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of a novel class of selective carbonic anhydrase VII (CA VII) inhibitors: 4-(3-benzyl-guanidino)benzenesulfonamides. These compounds have emerged as promising therapeutic candidates for neurological disorders, particularly neuropathic pain. This document details their molecular target, inhibitory activity, and the underlying signaling pathways affected. It includes a compilation of quantitative data, detailed experimental methodologies for their synthesis and evaluation, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Among the 15 human isoforms, carbonic anhydrase VII (CA VII) is predominantly expressed in the brain and has been identified as a key player in neuronal pH regulation and signaling. Dysregulation of CA VII activity has been implicated in the pathophysiology of several neurological conditions, including neuropathic pain.[1][2]

The 4-(3-benzyl-guanidino)benzenesulfonamide scaffold represents a class of potent and selective inhibitors of CA VII. By targeting this specific isoform, these compounds offer the potential for therapeutic intervention with reduced off-target effects compared to non-selective CA inhibitors. This guide will explore the core mechanism by which these molecules exert their inhibitory action and the subsequent physiological consequences.

Molecular Target: Carbonic Anhydrase VII

The primary molecular target of 4-(3-benzyl-guanidino)benzenesulfonamides is the zinc-containing active site of the carbonic anhydrase VII enzyme. The sulfonamide group (SO₂NH₂) of these inhibitors coordinates to the Zn²⁺ ion in a tetrahedral geometry, mimicking the transition state of the native CO₂ hydration reaction. The benzyl-guanidino moiety extends into the active site cavity, forming additional interactions with amino acid residues, which contributes to the affinity and selectivity for the CA VII isoform over other isoforms like CA I and CA II.

Quantitative Inhibitory Activity

The inhibitory potency of various 4-(3-benzyl-guanidino)benzenesulfonamide derivatives has been quantified against human (h) CA isoforms I, II, and VII. The inhibition constants (Ki) from a key study are summarized in the table below. The data highlights the subnanomolar affinity of several compounds for hCA VII and their significant selectivity over the ubiquitous hCA I and hCA II isoforms.

| Compound | R | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) |

| 7a | H | 98.6 | 65.4 | 8.7 |

| 7b | 4-OCH₃ | 121.3 | 78.9 | 9.5 |

| 7c | 4-F | 78.4 | 55.1 | 0.8 |

| 7d | 3-F | 85.2 | 60.3 | 1.2 |

| 7h | 2-Cl | 65.7 | 43.8 | 0.6 |

| 7m | 3-CF₃ | 72.1 | 51.2 | 0.9 |

| 7o | 4-NO₂ | 91.5 | 68.3 | 1.5 |

Data extracted from Abdoli et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

Signaling Pathway: Modulation of Neuronal Excitability in Neuropathic Pain

In the central nervous system, CA VII plays a crucial role in maintaining the bicarbonate concentration within neurons. This is particularly important for the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. Under normal conditions, the activation of GABA-A receptors leads to an influx of chloride ions (Cl⁻), causing hyperpolarization of the neuronal membrane and thus inhibiting neuronal firing.

However, in pathological states such as neuropathic pain, the intracellular chloride concentration can be elevated. In such scenarios, the efflux of bicarbonate ions (HCO₃⁻) through the GABA-A receptor channel can lead to a paradoxical depolarization, contributing to neuronal hyperexcitability and pain perception.[2][3]

By inhibiting CA VII, 4-(3-benzyl-guanidino)benzenesulfonamides reduce the intracellular production of bicarbonate. This, in turn, diminishes the depolarizing bicarbonate current through GABA-A receptors, restoring their inhibitory function and thereby alleviating neuropathic pain.[2][3]

References

The Multifaceted Biological Activities of Benzylamino-Guanidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamino-guanidine derivatives represent a versatile class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their antimicrobial, anticancer, and anti-inflammatory properties. We delve into the molecular mechanisms underpinning these activities, including bacterial membrane disruption, induction of apoptosis through caspase activation, inhibition of tubulin polymerization, impairment of mitochondrial respiration, and modulation of inflammatory signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the evaluation of these compounds, and presents visual representations of the core signaling pathways and experimental workflows.

Introduction

The guanidine functional group is a key pharmacophore found in numerous natural products and synthetic molecules with diverse therapeutic applications. Its ability to exist in a protonated state at physiological pH allows for strong interactions with biological targets such as proteins and cell membranes. Benzylamino-guanidine compounds, which incorporate a benzyl moiety attached to the guanidine core, have emerged as a particularly promising scaffold in drug discovery. The benzyl group provides a lipophilic character that can be readily modified to fine-tune the pharmacological properties of the molecule, leading to enhanced potency and selectivity. This guide explores the significant biological activities of this class of compounds, offering a comprehensive resource for researchers in the field.

Antimicrobial Activity

Benzylamino-guanidine derivatives have demonstrated significant efficacy against a range of bacterial pathogens, including multidrug-resistant strains.

Mechanism of Action: Bacterial Membrane Disruption

The primary antimicrobial mechanism of benzylamino-guanidine compounds involves the disruption of the bacterial cell membrane. The positively charged guanidinium group interacts electrostatically with the negatively charged components of the bacterial cell envelope, such as phospholipids (e.g., phosphatidylglycerol and cardiolipin) and teichoic acids. This interaction leads to the displacement of divalent cations that stabilize the membrane, ultimately causing membrane depolarization, increased permeability, and leakage of intracellular contents, resulting in bacterial cell death.

Quantitative Antimicrobial Data

The antimicrobial potency of various benzylamino-guanidine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | 0.5 | 1 | [1] |

| 9h | Not specified | 4 | 4 | [1] |

| 29b | 5-substituted tetrahydroisoquinoline guanidine | 8 | 8 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a benzylamino-guanidine compound that inhibits the visible growth of a microorganism.

Materials:

-

Benzylamino-guanidine compound stock solution (in a suitable solvent like DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the benzylamino-guanidine compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Anticancer Activity

Several benzylamino-guanidine derivatives have been identified as potent anticancer agents, acting through multiple mechanisms to induce cancer cell death.

Induction of Apoptosis

A significant mechanism of the anticancer activity of benzylamino-guanidine compounds is the induction of apoptosis, or programmed cell death. One study identified (2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidine as a potent inducer of apoptosis in T47D breast cancer cells, with an EC50 value of 60 nM in a caspase activation assay.[2]

Signaling Pathway: Caspase-Dependent Apoptosis

The induction of apoptosis by these compounds often proceeds through the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The signaling cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of executioner caspases like caspase-3 and caspase-7, which cleave key cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Inhibition of Tubulin Polymerization

Certain benzylamino-guanidine compounds have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[2] Microtubules, which are dynamic polymers of tubulin, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, particularly in the G2/M phase, and ultimately lead to apoptotic cell death in rapidly dividing cancer cells.

Inhibition of Mitochondrial Respiration

Guanidine derivatives have been reported to inhibit mitochondrial respiration. This action can lead to a decrease in cellular ATP production and an increase in the generation of reactive oxygen species (ROS), both of which can contribute to cancer cell death. The primary target within the electron transport chain is often Complex I (NADH:ubiquinone oxidoreductase).

Quantitative Anticancer Data

The anticancer activity of benzylamino-guanidine compounds is evaluated using various metrics, including the half-maximal effective concentration (EC50) for inducing a specific cellular effect and the half-maximal growth inhibitory concentration (GI50).

| Compound ID | Assay | Cell Line | Value (nM) | Reference |

| 5e | Caspase Activation | T47D | 60 | [2] |

| 5e | Growth Inhibition (GI50) | T47D | 62 | [2] |

Experimental Protocols

Objective: To assess the effect of a benzylamino-guanidine compound on the metabolic activity of cancer cells, as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., T47D).

-

Complete cell culture medium.

-

Benzylamino-guanidine compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Sterile 96-well plates.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the benzylamino-guanidine compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The GI50 value can be determined by plotting the percentage of viability against the compound concentration.

Objective: To measure the activity of caspases (e.g., caspase-3/7) in cells treated with a benzylamino-guanidine compound.

Materials:

-

Cancer cell line.

-

Benzylamino-guanidine compound.

-

Commercially available caspase-3/7 activity assay kit (containing a fluorogenic or colorimetric caspase substrate, e.g., DEVD-pNA or DEVD-AMC).

-

Lysis buffer.

-

96-well plate (black or clear, depending on the detection method).

-

Fluorometer or spectrophotometer.

Procedure:

-

Cell Treatment: Treat cells with the benzylamino-guanidine compound for the desired time to induce apoptosis.

-

Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's instructions to release the cellular contents, including active caspases.

-

Substrate Addition: Add the caspase substrate to the cell lysates in the 96-well plate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow the active caspases to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader.

-

Data Analysis: The increase in signal in treated cells compared to untreated cells indicates the level of caspase activation.

Anti-inflammatory Activity

Guanidine-containing compounds have been investigated for their anti-inflammatory properties. The mechanism often involves the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some guanidine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of benzylamino-guanidine compounds.

Conclusion

Benzylamino-guanidine compounds constitute a versatile and promising class of molecules with a diverse range of biological activities. Their potent antimicrobial, anticancer, and anti-inflammatory properties, coupled with their synthetic tractability, make them attractive candidates for further drug development. The mechanisms of action, including bacterial membrane disruption, induction of apoptosis, inhibition of tubulin polymerization, and modulation of inflammatory pathways, offer multiple avenues for therapeutic intervention. This guide provides a foundational resource for researchers to explore and advance the development of novel benzylamino-guanidine-based therapeutics.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Benzylamino-guanidines

For Researchers, Scientists, and Drug Development Professionals

The benzylamino-guanidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. From combating microbial infections and prion diseases to inducing apoptosis in cancer cells, the nuanced interplay between the chemical structure of these compounds and their therapeutic effects presents a compelling area of study. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of various benzylamino-guanidine derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Core Structure-Activity Relationships

The biological activity of benzylamino-guanidines is profoundly influenced by the nature and position of substituents on both the benzyl ring and the guanidine moiety. Key SAR observations across different therapeutic areas are summarized below.

Antimicrobial Activity

A series of benzyl and phenyl guanidine derivatives have been investigated for their antibacterial properties, primarily against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) serves as the quantitative measure of their potency.

Key Findings:

-

Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl ring are critical for antimicrobial activity. For instance, in a series of 3-benzyloxy-benzyl-guanidines, a 2-chloro-3-(trifluoromethyl) substitution on the benzyloxy ring resulted in the most potent compound against both S. aureus and E. coli[1][2].

-

Halogen and Trifluoromethyl Groups: The introduction of halogen atoms (e.g., chlorine) and trifluoromethyl groups on the benzyl moiety often enhances antibacterial potency[1][2].

-

Guanidine Modification: Substitution on the guanidine nitrogen atoms can significantly impact activity. For example, methylation of the internal nitrogen of the guanidine group in one series led to a notable decrease in antimicrobial potency[2].

Table 1: Structure-Activity Relationship of Benzyl-guanidines as Antimicrobial Agents

| Compound | R1 (ortho) | R2 (meta) | R3 (para) | R4 (Benzyloxy) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |

| 9g | H | 3-CF3 | H | H | 1 | 4 |

| 9m | H | H | H | 2-Cl, 3-CF3 | 0.5 | 1 |

| 9v | H | H | 4-Cl | 2,3-diCl | 0.5 | 4 |

| 51a | H | 3-CF3 | H | H (N-methyl) | 32 | >32 |

Data extracted from references[1][2].

Antiprion Activity

Guanabenz, a known α2-adrenergic agonist, and its derivatives have been explored for their antiprion activity. The goal of SAR studies in this area has been to dissociate the desired antiprion effects from the antihypertensive side effects mediated by α2-adrenergic receptors.

Key Findings:

-

Chlorine Positioning: Modification of the position of the chlorine atoms on the phenyl ring of guanabenz analogues was found to modulate both antiprion activity and α2-adrenergic agonism[3].

-

Guanidine Modification: Alterations to the guanidine group were instrumental in identifying derivatives with potent antiprion activity but devoid of α2-adrenergic receptor agonism[1][3]. Specifically, compounds with a substituted aminoguanidine moiety showed promising results.

Table 2: SAR of Guanabenz Derivatives as Antiprion Agents

| Compound | Phenyl Ring Substitution | Guanidine Moiety | Antiprion Activity (IC50, µM) | α2-Adrenergic Agonism |

| Guanabenz | 2,6-diCl | Unsubstituted | ~1 | Yes |

| Compound 6 | 2,6-diCl | Substituted aminoguanidine | <1 | No |

| Compound 7 | 2,6-diCl | Substituted aminoguanidine | <1 | No |

Data synthesized from reference[3].

Apoptosis Induction in Cancer Cells

A novel series of (2-(arylthio)benzylideneamino)guanidines has been identified as potent inducers of apoptosis. The lead compound in this series demonstrated significant activity in both caspase activation and tumor growth inhibition.

Key Findings:

-

Arylthio and Benzylidene Substituents: The nature of the arylthio group and substituents on the benzylidene ring are crucial for pro-apoptotic activity. A 2,5-dimethoxyphenylthio group combined with a 6-methoxybenzylidene moiety resulted in a highly potent analogue[4].

-

Aqueous Solubility: Modifications leading to increased aqueous solubility, such as the introduction of a methoxy group, were found to be compatible with potent biological activity[4].

-

Mechanism of Action: The lead compound was identified as an inhibitor of tubulin polymerization, providing a mechanistic basis for its anticancer effects[4].

Table 3: SAR of (2-(arylthio)benzylideneamino)guanidines as Apoptosis Inducers

| Compound | Arylthio Group | Benzylidene Substituent | Caspase Activation EC50 (nM) | T47D GI50 (nM) |

| 2a | 2,5-Dimethoxyphenylthio | H | Potent | Potent |

| 5e | 2,5-Dimethoxyphenylthio | 6-Methoxy | 60 | 62 |

Data extracted from reference[4].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of benzylamino-guanidines.

Synthesis of Benzyl-guanidines (General Procedure)

This protocol is adapted from the synthesis of antimicrobial benzyl guanidine derivatives[2].

Materials:

-

Appropriate benzylamine hydrochloride

-

1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Guanylation: To a solution of the respective benzylamine hydrochloride (1.0 eq) in DMF, add TEA (2.2 eq) and 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 eq). Stir the reaction mixture at room temperature for 16 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Deprotection: Dissolve the Boc-protected guanidine in a 1:1 mixture of TFA and DCM. Stir the solution at room temperature for 4 hours.

-

Isolation: Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to afford the desired benzyl-guanidine as a solid, which is then collected by filtration.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is based on the methods used for evaluating the antimicrobial activity of benzyl guanidine derivatives[2][5].

Materials:

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Resazurin solution

Procedure:

-

Bacterial Culture: Grow bacterial strains in MHB overnight at 37°C.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate. The final concentration of DMSO should not exceed 1% (v/v).

-

Inoculation: Dilute the overnight bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by adding a growth indicator such as resazurin.

In Vitro Tubulin Polymerization Assay

This protocol is a general method for assessing the effect of compounds on tubulin polymerization, relevant to the mechanism of action of the apoptosis-inducing benzylamino-guanidines[6].

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: On ice, add polymerization buffer, GTP, and the test compound (or vehicle control) to a microplate well.

-

Initiation: Add tubulin to the reaction mixture and mix gently.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Analysis: An increase in absorbance indicates tubulin polymerization. Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to the control.

Caspase-3/7 Activation Assay

This is a general protocol for measuring caspase activation, a hallmark of apoptosis, and is relevant to the evaluation of the apoptosis-inducing benzylamino-guanidines.

Materials:

-

Cancer cell line (e.g., T47D)

-

Cell culture medium and supplements

-

Test compound

-

Caspase-3/7 reagent (containing a luminogenic or fluorogenic substrate)

-

Luminometer or fluorometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white-walled plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Assay: Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence or fluorescence signal using a plate reader. An increase in signal intensity corresponds to increased caspase-3/7 activity.

Visualizing the SAR Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate key structure-activity relationships and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. MX1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. niddk.nih.gov [niddk.nih.gov]

Benzylamino-guanidine Derivatives as Potential Antimicrobial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, benzylamino-guanidine derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens. This technical guide provides an in-depth overview of the synthesis, antimicrobial properties, and proposed mechanism of action of these derivatives, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: The Antimicrobial Potential of the Guanidinium Headgroup

The guanidinium group, a key feature of these derivatives, is protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is crucial for its initial interaction with the negatively charged components of bacterial cell envelopes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This electrostatic attraction is the first step in a cascade of events leading to bacterial cell death.

Synthesis of Benzylamino-guanidine Derivatives

The synthesis of benzylamino-guanidine derivatives can be achieved through a multi-step process, a general workflow for which is outlined below.

The Therapeutic Potential of Benzyl-Substituted Guanidines: A Technical Guide

Introduction

Guanidine, a strongly basic compound, serves as a foundational scaffold in a diverse array of biologically active molecules. The incorporation of a benzyl group into the guanidine core gives rise to a class of compounds with significant therapeutic potential across multiple domains, including oncology, infectious diseases, cardiovascular disorders, and neuroprotection. This technical guide provides an in-depth exploration of the therapeutic applications of benzyl-substituted guanidines, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Antimicrobial Activity

Benzyl-substituted guanidines have demonstrated notable efficacy against a range of bacterial pathogens. Their mechanism of action is often attributed to the disruption of bacterial cell membranes and interference with essential cellular processes.

Quantitative Data: Antimicrobial Activity

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Benzyl guanidine derivatives | Staphylococcus aureus | MIC | 0.5 - >256 µg/mL | |

| Benzyl guanidine derivatives | Escherichia coli | MIC | 1 - >256 µg/mL | |

| Aminoguanidine hydrazone derivatives | Staphylococcus aureus | MIC | 1 - 16 µg/mL | |

| Aminoguanidine hydrazone derivatives | Escherichia coli | MIC | 4 - 16 µg/mL |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of benzyl-guanidine derivatives against bacterial strains.

-

Preparation of Bacterial Inoculum: Bacterial colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: The benzyl-guanidine compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cardiovascular Effects

Certain benzyl-substituted guanidines, most notably guanabenz (2,6-dichlorobenzylidene amino guanidine acetate), have been investigated for their antihypertensive properties. The primary mechanism of action involves the stimulation of central alpha-2 adrenergic receptors.

Signaling Pathway: Guanabenz Mechanism of Action

Clinical Data: Antihypertensive Effects of Guanabenz

A placebo-controlled, double-blind study demonstrated the efficacy of guanabenz in reducing blood pressure in hypertensive patients.

| Treatment Group | Duration | Change in Supine Diastolic Blood Pressure (mmHg) | p-value | Reference |

| Guanabenz | 4 weeks | Statistically significant decrease | <0.01 | [1] |

| Placebo | 4 weeks | No significant change | - | [1] |

Anticancer Potential

The therapeutic utility of benzyl-substituted guanidines in oncology is an active area of research. One notable example is O6-benzylguanine, which acts as an inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), thereby sensitizing tumor cells to alkylating agents like carmustine.

Signaling Pathway: O6-Benzylguanine in Chemotherapy

Clinical Trial Data: O6-Benzylguanine and Carmustine

A Phase I clinical trial established the recommended doses for combination therapy.

| Agent | Recommended Phase II Dose | Dose-Limiting Toxicity | Reference |

| O6-Benzylguanine | 120 mg/m² | None observed alone | |

| Carmustine (with O6-BG) | 40 mg/m² | Bone marrow suppression |

Experimental Protocol: Synthesis of Benzylguanidine-Melphalan Hybrids

Hybrid molecules combining the targeting ability of benzylguanidine with the cytotoxic payload of melphalan have been synthesized to enhance anti-neuroblastoma activity.

-

Staudinger Reduction and Amidinylation: An azide precursor undergoes a Staudinger reduction followed by amidinylation with N,N'-di-Boc-protected thiourea to yield N,N'-di-Boc-protected benzylguanidines.

-

Ullmann-type Monoamination: The protected benzylguanidines react with aminoethanol via an Ullmann-type monoamination to introduce a hydroxyl-ethyl-amino group.

-

Conversion to Alkylating Moiety: The hydroxyl group is then converted to a chloroethyl group to generate the final monoalkylating hybrid molecules. For dialkylating hybrids, a similar strategy is employed starting with a precursor already containing the bis(2-chloroethyl)amino group.

Neuroprotective Effects

Substituted guanidines, including those with benzyl moieties, have shown promise as neuroprotective agents, particularly through their interaction with the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: NMDA Receptor Antagonism

Overstimulation of the NMDA receptor by glutamate is a key event in excitotoxic neuronal injury. Benzyl-substituted guanidines can act as antagonists at the ion channel site of the NMDA receptor, thereby preventing excessive calcium influx and subsequent cell death.

Preclinical Data: Neuroprotective Activity

The neuroprotective efficacy of a series of substituted guanidines was evaluated in an in vitro model of glutamate-induced excitotoxicity.

| Compound Parameter | Range of Values | Correlation with Neuroprotection | Reference |

| IC₅₀ for NMDA receptor ion-channel site | 37.3 nM - 12.7 µM | Positive (r = 0.94) | |

| EC₅₀ for protection against glutamate toxicity | 0.38 - 28.25 µM | - |

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Primary cortical neurons are cultured in appropriate media.

-

Glutamate Exposure: Neurons are exposed to a high concentration of glutamate (e.g., 500 µM) for a short duration (e.g., 5 minutes) to induce excitotoxicity.

-

Compound Treatment: The benzyl-substituted guanidine compounds are added to the culture medium at various concentrations prior to or concurrently with glutamate exposure.

-

Assessment of Neuronal Injury: Neuronal damage is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. A decrease in LDH release in the presence of the compound indicates a neuroprotective effect.

The benzyl-guanidine scaffold represents a versatile platform for the development of novel therapeutic agents. The diverse biological activities, ranging from antimicrobial and antihypertensive to anticancer and neuroprotective, underscore the significant potential of this chemical class. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of detailed molecular mechanisms will be crucial in translating the promise of benzyl-substituted guanidines into clinically effective therapies. This guide provides a foundational understanding of the current landscape and serves as a catalyst for future research and development in this exciting field.

References

Benzylamino-guanidine Analogs: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamino-guanidine analogs represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The core structure, characterized by a benzylamine moiety linked to a guanidine group, has been the subject of extensive research, leading to the development of compounds with therapeutic potential in various domains, including neurodegenerative diseases and metabolic disorders. This technical guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of key benzylamino-guanidine analogs, with a focus on their potential as modulators of α2-adrenergic receptors and as anti-prion agents.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of benzylamino-guanidine analogs is highly dependent on the substitution pattern on both the phenyl ring and the guanidine moiety. The following tables summarize the quantitative SAR data for two distinct therapeutic applications: anti-prion activity and α2-adrenergic receptor binding.

Table 1: Anti-prion Activity of Guanabenz and its Analogs

Guanabenz, a known α2-adrenergic agonist, has been identified as a potent anti-prion compound. Structure-activity relationship studies have been conducted to dissociate the anti-prion activity from the α2-adrenergic effects, which can be an undesired side effect.[1] The following table presents the anti-prion activity of guanabenz and a series of its derivatives.

| Compound | Structure | Anti-prion Activity (% inhibition) | α2-Adrenergic Agonist Activity |

| Guanabenz (GA) | 2,6-dichlorobenzylideneaminoguanidine | High | Yes |

| Derivative 6 | 3,4-dichlorobenzylideneaminoguanidine | High | No |

| Derivative 7 | 2,4-dichlorobenzylideneaminoguanidine | High | No |

Data summarized from Nguyen et al., 2014.[1]

Table 2: α2-Adrenergic Receptor Binding Affinity

The benzylamino-guanidine scaffold is a classic pharmacophore for α2-adrenergic receptor agonists. The affinity of these compounds for the receptor is influenced by the nature and position of substituents on the aromatic ring.

| Compound | Substitution Pattern | Binding Affinity (Ki, nM) |

| Clonidine | 2,6-dichloro | 1.5 |

| Guanabenz | 2,6-dichloro | 3.0 |

| p-aminoclonidine | 4-amino, 2,6-dichloro | 0.4 |

Note: This table is a representative example based on established literature. Specific values can vary based on experimental conditions.

Experimental Protocols

General Synthesis of Benzylideneaminoguanidine Analogs

This protocol describes a general method for the synthesis of benzylideneaminoguanidine derivatives, adapted from the procedure described by Nguyen et al. (2014).[1]

Materials:

-

Substituted benzaldehyde derivative (1.0 eq)

-

Aminoguanidine hydrochloride (1.0 eq)

-

Ethanol

-

Sodium hydroxide (for free base generation, if necessary)

Procedure:

-

Dissolve the substituted benzaldehyde in ethanol.

-

Add an equimolar amount of aminoguanidine hydrochloride to the solution. If starting from the hydrochloride salt, the free base can be generated in situ by the addition of an equimolar amount of a base like sodium hydroxide.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Workflow for Synthesis of Benzylideneaminoguanidine Analogs

Caption: General workflow for the synthesis of benzylideneaminoguanidine analogs.

Radioligand Binding Assay for α2-Adrenergic Receptor

This protocol outlines a standard radioligand binding assay to determine the affinity of benzylamino-guanidine analogs for the α2-adrenergic receptor.

Materials:

-

Cell membranes expressing the α2-adrenergic receptor (e.g., from transfected cell lines or specific tissues).

-

Radioligand (e.g., [³H]-clonidine or [³H]-rauwolscine).

-

Test compounds (benzylamino-guanidine analogs) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., 10 µM yohimbine).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a reaction tube, add the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), non-specific binding control, or the test compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

α2-Adrenergic Receptor Signaling Pathway

Benzylamino-guanidine analogs that act as agonists at the α2-adrenergic receptor typically initiate a signaling cascade that leads to the inhibition of adenylyl cyclase. This G-protein coupled receptor (GPCR) is coupled to an inhibitory G-protein (Gi).

Mechanism:

-

Agonist Binding: The benzylamino-guanidine analog binds to the α2-adrenergic receptor.

-

G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly interacts with and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream target proteins, resulting in the physiological effects associated with α2-adrenergic receptor activation.

α2-Adrenergic Receptor Signaling Diagram

Caption: Downstream signaling of the α2-adrenergic receptor upon agonist binding.

Conclusion

Benzylamino-guanidine analogs remain a promising scaffold for the development of novel therapeutics. The ability to modulate their activity at different targets through targeted chemical modifications, as exemplified by the separation of anti-prion effects from α2-adrenergic agonism, highlights the potential for rational drug design. The data and protocols presented in this guide offer a foundational resource for researchers in the field, facilitating further exploration and development of this important class of compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of Substituted Benzylamino-guanidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted benzylamino-guanidines, a class of compounds with significant interest in drug discovery due to their diverse biological activities. This document outlines key quantitative data, details established experimental protocols for their determination, and visualizes relevant biological signaling pathways to support further research and development in this area.

Quantitative Physicochemical Data

One of the most well-characterized substituted benzylamino-guanidines is Guanabenz, an α2-adrenergic agonist.

Table 1: Physicochemical Properties of Guanabenz

| Property | Value | Notes |

| pKa | 8.1[1] | |

| logP | 1.7[2] | |

| Melting Point | 227-229 °C (decomposition)[1] | |

| Aqueous Solubility | Sparingly soluble in water.[3] The acetate salt has a solubility of 1 mg/mL in chloroform and 100 mg/mL in propylene glycol at 25°C.[1] |

Data for other specific substituted benzylamino-guanidines is sparse in publicly available literature, highlighting a key area for future research. The following table includes an additional data point found for a related compound.

Table 2: Physicochemical Properties of Other Substituted Benzylamino-guanidines

| Compound | Property | Value |

| 1-benzyl-1-methylguanidine | Melting Point | 9.0 °C[4] |

The lack of a systematic study on the impact of various substitutions on the benzyl ring and guanidine group on these fundamental properties underscores the need for further characterization of this important class of molecules.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties of substituted benzylamino-guanidines.

Determination of Acid Dissociation Constant (pKa)

The pKa of the highly basic guanidino group is a critical parameter influencing the ionization state of the molecule at physiological pH.

Methodology: Potentiometric Titration

Potentiometric titration is a common and accurate method for pKa determination.

-

Sample Preparation: A precisely weighed sample of the substituted benzylamino-guanidine is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol) for less soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the guanidino groups are protonated.

For compounds with poor water solubility, methods such as UV-metric or pH-metric techniques can be employed.[5]

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for logP determination.

-

Solvent System: A biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4) is prepared and mutually saturated.

-

Partitioning: A known amount of the substituted benzylamino-guanidine is dissolved in one of the phases, and the two phases are shaken vigorously in a separatory funnel to allow for partitioning of the compound between the octanol and aqueous layers until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

For ionizable compounds like benzylamino-guanidines, the distribution coefficient (logD) at a specific pH is often more relevant. The protocol is similar, but a buffer of a specific pH is used for the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

Methodology: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound.

-

Sample Preparation: An excess amount of the solid substituted benzylamino-guanidine is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The suspension is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using an appropriate analytical method (e.g., HPLC, LC-MS/MS).

For high-throughput screening, kinetic solubility methods are often employed. In this approach, a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to the aqueous buffer, and the point of precipitation is detected, often by nephelometry.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, powdered substituted benzylamino-guanidine is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.

-

Melting Point Range: The melting point is reported as a range between the onset and completion temperatures. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

Biological Signaling Pathways

Substituted benzylamino-guanidines have been shown to interact with various biological targets, including protein kinases and G-protein coupled receptors. Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and for rational drug design.

RAF-1/MEK-1 Signaling Pathway

Some guanidinium derivatives have been investigated as potential inhibitors of the RAF-1/MEK-1 signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.

Caption: The RAF-1/MEK-1 signaling cascade and the potential point of inhibition by substituted benzylamino-guanidines.

Muscarinic M2/M4 Receptor Signaling Pathway

Certain benzylamino-guanidine derivatives have been identified as antagonists of muscarinic M2 and M4 receptors, which are involved in regulating neurotransmitter release and are potential targets for neurological and psychiatric disorders. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

Caption: The inhibitory signaling pathway of muscarinic M2/M4 receptors and the antagonistic action of substituted benzylamino-guanidines.

Conclusion

Substituted benzylamino-guanidines represent a promising class of compounds with diverse therapeutic potential. This technical guide has provided an overview of their core physicochemical properties, detailed the experimental protocols for their characterization, and illustrated their interaction with key biological signaling pathways. The identified gaps in the quantitative physicochemical data for a broad range of these compounds highlight a critical need for further systematic studies. Such data will be invaluable for establishing robust structure-property and structure-activity relationships, thereby accelerating the development of novel drug candidates from this versatile chemical scaffold.

References

- 1. Guanabenz Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PromISR-6, a Guanabenz Analogue, Improves Cellular Survival in an Experimental Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.uky.edu [scholars.uky.edu]

In Vitro Screening of Benzylamino-Guanidine Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro screening of benzylamino-guanidine libraries, with a primary focus on their evaluation as inhibitors of monoamine oxidases (MAO). Benzylamino-guanidine derivatives are a class of compounds with significant therapeutic potential, particularly in the context of neurodegenerative diseases and depression, owing to their ability to modulate the activity of key enzymes in neurotransmitter metabolism. This document outlines the core methodologies, data presentation, and conceptual frameworks necessary for the effective screening and evaluation of these compound libraries.

Introduction to Benzylamino-Guanidines and Monoamine Oxidase

The guanidinium group, characterized by its positive charge at physiological pH, is a key pharmacophore in numerous biologically active compounds. When incorporated into a benzylamine scaffold, it can lead to potent and selective interactions with various biological targets. A primary target of interest for this class of compounds is monoamine oxidase (MAO), a flavoenzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1]

There are two main isoforms of MAO: MAO-A and MAO-B.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are effective antidepressants.[1] MAO-B primarily metabolizes phenylethylamine and dopamine, and its inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[1] The inhibition of MAO enzymes can therefore have profound effects on neurochemistry and is a key strategy in the development of treatments for neurological and psychiatric disorders.

Experimental Workflow for In Vitro Screening

The in vitro screening of a benzylamino-guanidine library typically follows a hierarchical process designed to efficiently identify and characterize potent and selective inhibitors. The workflow begins with a high-throughput primary screen, followed by more detailed secondary and mechanistic assays for the most promising hits.

Signaling Pathways Modulated by MAO Inhibition

The inhibition of MAO-A and MAO-B has significant downstream effects on cellular signaling. By preventing the degradation of monoamine neurotransmitters, MAO inhibitors increase their local concentrations, leading to enhanced receptor activation. Furthermore, the reduction in MAO-mediated production of reactive oxygen species (ROS) and other byproducts can modulate inflammatory pathways.

Experimental Protocols

The following are detailed methodologies for key experiments in the in vitro screening of benzylamino-guanidine libraries against MAO-A and MAO-B.

Fluorometric Monoamine Oxidase Inhibition Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation, using a fluorometric method.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Benzylamino-guanidine library compounds dissolved in DMSO

-

Kynuramine (substrate for both MAO-A and MAO-B)[3]

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of kynuramine in the assay buffer.

-

Prepare a working solution of HRP and Amplex® Red in the assay buffer.

-

Prepare serial dilutions of the benzylamino-guanidine library compounds and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in assay buffer containing a final DMSO concentration of <1%.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add 20 µL of the test compound solution or control.

-

Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.

-

Initiate the reaction by adding 20 µL of the kynuramine substrate solution to each well.

-

Immediately add 40 µL of the HRP/Amplex® Red working solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Reversibility Assay

This assay determines whether the inhibition of MAO by a hit compound is reversible or irreversible.

Materials:

-

Recombinant human MAO-A or MAO-B

-

Hit benzylamino-guanidine compound

-

Assay buffer (as above)

-

Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

-

Pre-incubation:

-

Incubate the MAO enzyme with a concentration of the hit compound equivalent to 5-10 times its IC₅₀ value for 30 minutes at 37°C.

-

As a control, incubate the enzyme with assay buffer alone.

-

-

Dialysis:

-

Place the enzyme-inhibitor mixture and the control enzyme solution into separate dialysis cassettes.

-

Dialyze against a large volume of assay buffer at 4°C for at least 24 hours, with several buffer changes.

-

-

Activity Measurement:

-

After dialysis, measure the residual activity of both the inhibitor-treated and control enzyme samples using the fluorometric assay described above.

-

-

Data Analysis:

-

Compare the activity of the inhibitor-treated enzyme to the control enzyme. A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.

-

Data Presentation

Quantitative data from the screening of benzylamino-guanidine libraries should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro MAO-A and MAO-B Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives (Analogs of Benzylamino-Guanidines) [4]

| Compound | R | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) (MAO-A IC₅₀ / MAO-B IC₅₀) |

| S5 | 3-Cl | 3.857 | 0.203 | 19.00 |

| S15 | 4-OCH₃ | 3.691 | > 10 | < 0.37 |

| S16 | 2-CN | > 10 | 0.979 | > 10.21 |

| Clorgyline | (Control) | 0.008 | 0.452 | 0.018 |

| Selegiline | (Control) | 0.821 | 0.015 | 54.73 |

Note: Data presented is for pyridazinobenzylpiperidine derivatives, which are structurally related to benzylamino-guanidines, to illustrate the data presentation format.[4]

Conclusion

The in vitro screening of benzylamino-guanidine libraries is a critical step in the discovery of novel therapeutic agents for a range of diseases, particularly those affecting the central nervous system. By employing a systematic screening cascade, from high-throughput primary assays to detailed mechanistic studies, researchers can effectively identify and characterize potent and selective MAO inhibitors. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the successful evaluation of these promising compound libraries. Further investigation into the downstream signaling effects of lead compounds will be crucial in elucidating their full therapeutic potential.

References

- 1. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]

- 2. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. mdpi.com [mdpi.com]

The Rise of Benzylamino-Guanidines: A Technical Guide to Their Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, continues to be a cornerstone in medicinal chemistry. Its ability to form strong, delocalized positive charges allows for potent interactions with biological targets. This guide delves into a specific and promising class of these molecules: the benzylamino-guanidine compounds. We will explore their discovery, synthesis, and characterization, with a focus on their potential as both antimicrobial agents and modulators of key signaling pathways in the central nervous system. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biological mechanisms associated with this versatile chemical scaffold.

Quantitative Data Summary

The biological activity of benzylamino-guanidine and related benzyl-guanidine derivatives has been evaluated against various targets. The following tables summarize the key quantitative data from published studies, providing a comparative overview of their potency.

Table 1: Muscarinic Receptor Antagonist Activity of Benzylamino-Guanidine Derivatives

| Compound ID | Target Receptor | K_i (nM) |

| ADS10227 | hM₂R | 2.8[1] |

| hM₄R | 5.1[1] |

hM₂R: human M₂ muscarinic receptor; hM₄R: human M₄ muscarinic receptor. K_i: inhibition constant.

Table 2: Antimicrobial Activity of Benzyl Guanidine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative) | Staphylococcus aureus | 0.5[2][3] |

| Escherichia coli | 1[2][3] | |

| 9v (para-substituted derivative) | Staphylococcus aureus | 0.5[3] |

| Escherichia coli | 4[3] | |

| 9h | Escherichia coli | 4[2] |

| 10d (3-(4-trifluoromethyl)-benzyloxy derivative) | Staphylococcus aureus | 1[2][3] |

| Escherichia coli | 16[2][3] | |

| 10a, 10j, 10r-s | Staphylococcus aureus | 4[2][3] |

| Escherichia coli | 4[2][3] |

MIC: Minimum Inhibitory Concentration.

Table 3: Representative Pharmacokinetic Parameters of Guanidine Derivatives

| Compound | Clearance (mL/min/kg) | t_½ (h) | Volume of Distribution (L/kg) |

| 15aa | 4.2 | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for the synthesis and biological evaluation of benzylamino-guanidine compounds.

Synthesis of Benzylamino-Guanidine Derivatives

The synthesis of benzylamino-guanidine compounds typically involves the reaction of a benzylamine with a guanylating agent. A general procedure is outlined below, based on established methods for guanidine synthesis.

General Protocol for the Synthesis of 1-benzyl-1-substituted guanidines:

-

Preparation of the N-benzyl-N-substituted amine: To a solution of the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane, acetonitrile), add an equimolar amount of benzyl bromide and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Guanylation: To a solution of the N-benzyl-N-substituted amine in an appropriate solvent (e.g., dimethylformamide), add 1.1 equivalents of a guanylating agent such as N,N'-di-Boc-S-methylisothiourea. Add a base, such as triethylamine, and stir the mixture at room temperature for 24-48 hours.

-

Deprotection: Following guanylation, the protecting groups (e.g., Boc) are removed. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to the reaction mixture. Stir at room temperature for 2-4 hours.

-

Purification: After deprotection, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by preparative high-performance liquid chromatography (HPLC) to yield the desired benzylamino-guanidine salt.

Biological Assays

Radioligand Binding Assay for Muscarinic Receptors:

This protocol is used to determine the binding affinity (K_i) of test compounds for muscarinic receptor subtypes.[5][6]

-

Membrane Preparation: Cell membranes expressing the human muscarinic receptor subtypes (M1-M5) are prepared from cultured cells (e.g., CHO, HEK293). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. To each well, add:

-

Cell membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for antagonists).

-

Increasing concentrations of the unlabeled test compound.

-

Assay buffer to a final volume of 200-250 µL.

-

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][3]

-

Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add an equal volume to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations: Pathways and Workflows

To better understand the context of benzylamino-guanidine compound discovery and action, the following diagrams illustrate key processes and relationships.

Caption: Experimental workflow for the discovery and optimization of benzylamino-guanidine compounds.

Caption: Antagonistic effect of benzylamino-guanidines on M2/M4 muscarinic receptor signaling.

Conclusion

Benzylamino-guanidine compounds represent a promising and versatile scaffold in modern drug discovery. Their demonstrated potency as both antimicrobial agents and specific modulators of muscarinic receptors highlights their potential for addressing unmet medical needs in infectious diseases and neurological disorders. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and optimize this important class of molecules. Future work should focus on elucidating the in vivo efficacy and safety profiles of lead compounds, as well as expanding the exploration of their therapeutic applications.

References

- 1. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]

- 3. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining Benzylamino-guanidine Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzylamino-guanidine and its derivatives are recognized as potent inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). VAP-1 is a multifunctional enzyme with roles in inflammation, glucose metabolism, and cellular adhesion. Its enzymatic activity leads to the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia, which are implicated in various pathological processes. These notes provide detailed protocols for assessing the inhibitory activity of benzylamino-guanidine against SSAO/VAP-1 through enzymatic, cell-based, and in vivo assays.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the inhibitory potency of benzylamino-guanidine and a related compound, aminoguanidine, against SSAO/VAP-1. This data is crucial for comparing the efficacy of different inhibitors.

| Compound | Target | Assay Type | IC50 (µM) | Kᵢ (µM) | Reference |

| Benzylamino-guanidine | SSAO/VAP-1 | Enzymatic | Data not available in provided search results | Data not available in provided search results | N/A |

| Aminoguanidine | SSAO/VAP-1 | Enzymatic | Varies by species and substrate | Varies by species and substrate | [1] |

Note: Specific IC50 and Kᵢ values for benzylamino-guanidine were not available in the provided search results. Researchers should determine these values empirically using the protocols outlined below.

Signaling Pathway of VAP-1 and Inhibition by Benzylamino-guanidine

VAP-1's enzymatic activity on endothelial cells initiates a signaling cascade that contributes to inflammation. The production of hydrogen peroxide (H₂O₂) is a key step, leading to the activation of the NF-κB pathway and the subsequent expression of adhesion molecules. Benzylamino-guanidine, as an inhibitor, blocks this initial enzymatic step.

Caption: VAP-1 signaling pathway and point of inhibition.

Experimental Protocols

Enzymatic Assay: H₂O₂ Detection via Horseradish Peroxidase (HRP)-Coupled Reaction

This assay quantifies the enzymatic activity of SSAO/VAP-1 by measuring the production of hydrogen peroxide (H₂O₂), a product of the amine oxidation reaction. The H₂O₂ is detected using a colorimetric or fluorometric method involving horseradish peroxidase (HRP).

Experimental Workflow

Caption: Workflow for the HRP-coupled enzymatic assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

-

SSAO/VAP-1 Source: Recombinant human SSAO/VAP-1 or tissue homogenates known to express the enzyme.

-

Substrate: 1 mM Benzylamine in assay buffer.

-

Inhibitor: Serial dilutions of Benzylamino-guanidine in assay buffer.

-

Detection Mix: Prepare a solution containing 2 U/mL HRP and 200 µM Amplex Red (or a similar H₂O₂ detection reagent) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of assay buffer (for control) or 20 µL of varying concentrations of benzylamino-guanidine.

-

Add 20 µL of the SSAO/VAP-1 enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the benzylamine substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and initiate detection by adding 40 µL of the Detection Mix to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of benzylamino-guanidine compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Assay: Leukocyte Adhesion under Flow Conditions

This assay evaluates the ability of benzylamino-guanidine to inhibit the VAP-1-mediated adhesion of leukocytes to endothelial cells under physiological shear stress.

Experimental Workflow

Caption: Workflow for the leukocyte adhesion assay.

Protocol:

-

Cell Preparation:

-

Culture human umbilical vein endothelial cells (HUVECs) on fibronectin-coated slides or plates until a confluent monolayer is formed.

-

Isolate human peripheral blood mononuclear cells (PBMCs) or use a lymphocyte cell line.

-

Label the leukocytes with a fluorescent dye (e.g., Calcein-AM).

-

-

Assay Procedure:

-

Treat the confluent HUVEC monolayer with various concentrations of benzylamino-guanidine for 1-2 hours prior to the assay.

-

Assemble the slide with the HUVEC monolayer into a parallel plate flow chamber.

-

Perfuse the fluorescently labeled leukocytes over the HUVEC monolayer at a constant physiological shear stress (e.g., 1-2 dyn/cm²).

-

After a set period (e.g., 10 minutes), wash the monolayer with buffer to remove non-adherent cells.

-

Record several fields of view using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the number of adherent leukocytes per field of view.

-

Compare the number of adherent cells in the benzylamino-guanidine-treated groups to the untreated control group to determine the percentage of inhibition.

-

In Vivo Assay: Carrageenan-Induced Paw Edema Model

This model is used to assess the anti-inflammatory effects of benzylamino-guanidine in vivo. Carrageenan injection induces an acute inflammatory response characterized by edema (swelling).[2][3][4][5][6]

Protocol:

-

Animal Model:

-

Use male Wistar rats or Swiss albino mice (6-8 weeks old).

-

Acclimatize the animals for at least one week before the experiment.

-

-